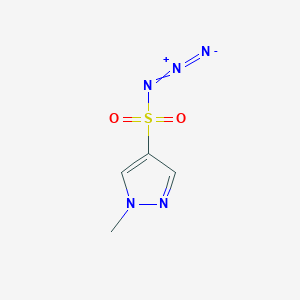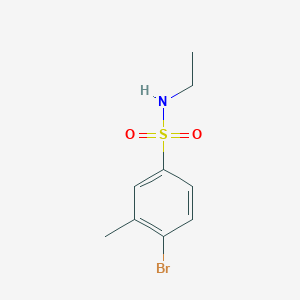
1-methyl-1H-pyrazole-4-sulfonyl azide
Vue d'ensemble
Description
1-Methyl-1H-pyrazole-4-sulfonyl azide is an organic compound with the molecular formula C4H5N5O2S. This compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a sulfonyl azide group at the 4-position.
Mécanisme D'action
Target of Action
The primary target of 1-methyl-1H-pyrazole-4-sulfonyl azide is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production within cells.
Mode of Action
This compound interacts with its target, SDH, by inhibiting its enzymatic activity . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in cellular energy production.
Biochemical Pathways
The inhibition of SDH by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain. Both of these pathways are involved in the production of ATP, the main energy currency of the cell. Disruption of these pathways can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .
Pharmacokinetics
It is predicted to have a boiling point of 295.7±13.0 °C and a density of 1.60±0.1 g/cm3 . These properties may influence its absorption and distribution within the body.
Result of Action
The inhibition of SDH by this compound leads to a decrease in cellular energy production. This can result in various molecular and cellular effects, including changes in cell morphology, increased cell membrane permeability, and an increase in the number of mitochondria . These changes can affect the overall health and function of the cell.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture , suggesting that it should be stored in a dry environment to maintain its stability. Additionally, the compound’s interaction with its target, SDH, may be influenced by the pH and temperature of the cellular environment.
Analyse Biochimique
Biochemical Properties
1-methyl-1H-pyrazole-4-sulfonyl azide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation. Moreover, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed that this compound can be transported across cell membranes by ABC transporters, which play a crucial role in drug resistance and cellular detoxification .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the presence of specific targeting signals can direct this compound to the nucleus, where it can interact with nuclear proteins and affect gene expression .
Méthodes De Préparation
The synthesis of 1-methyl-1H-pyrazole-4-sulfonyl azide typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired azide compound .
Synthetic Route:
Starting Material: 1-Methyl-1H-pyrazole-4-sulfonyl chloride
Reagent: Sodium azide
Solvent: Acetonitrile or dimethylformamide
Reaction Conditions: Controlled temperature, typically around room temperature to slightly elevated temperatures
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azide compounds .
Analyse Des Réactions Chimiques
1-Methyl-1H-pyrazole-4-sulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Reduction Reactions: The azide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, acetonitrile, room temperature
Cycloaddition: Alkynes or alkenes, copper(I) catalysts, room temperature to slightly elevated temperatures
Reduction: Lithium aluminum hydride, ether, room temperature; catalytic hydrogenation, hydrogen gas, palladium on carbon catalyst
Major Products:
Substitution: Various sulfonyl derivatives
Cycloaddition: Triazole derivatives
Reduction: Corresponding amine derivatives
Applications De Recherche Scientifique
1-Methyl-1H-pyrazole-4-sulfonyl azide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.
Biology: Investigated for its potential as a bioorthogonal reagent in chemical biology, enabling the labeling and modification of biomolecules in living systems.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrazole-4-sulfonyl azide can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-sulfonyl chloride: The precursor to the azide compound, used in similar synthetic applications.
1-Methyl-1H-pyrazole-4-sulfonamide: A related compound with a sulfonamide group instead of an azide, used in different chemical reactions.
1-Methyl-1H-pyrazole-4-sulfonyl hydrazide: Another derivative with a hydrazide group, used in the synthesis of hydrazone derivatives.
Uniqueness: this compound is unique due to its azide functionality, which imparts distinct reactivity, particularly in cycloaddition reactions and bioorthogonal chemistry applications .
Propriétés
IUPAC Name |
N-diazo-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2S/c1-9-3-4(2-6-9)12(10,11)8-7-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTBTXRAFVECKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)
![2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420262.png)
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one](/img/structure/B1420264.png)

![4-[(Oxiran-2-yl)methyl]thiomorpholine](/img/structure/B1420267.png)


![Octahydrocyclopenta[b]morpholine](/img/structure/B1420273.png)




![[4-(3-Methoxypropoxy)phenyl]methanamine](/img/structure/B1420279.png)
